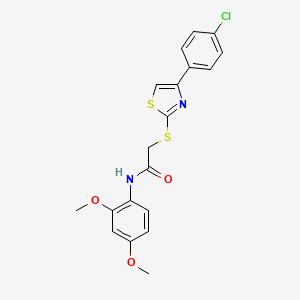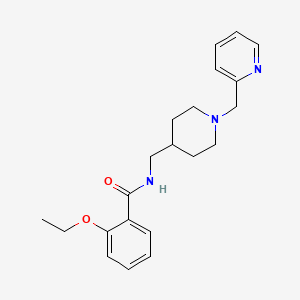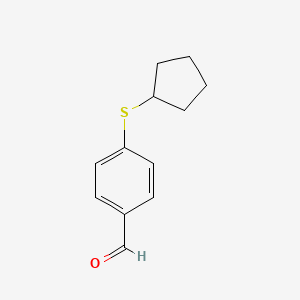
2-(2,4-dichlorophenoxy)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic molecule that contains functional groups such as dichlorophenoxy and oxadiazol. These groups are often found in various organic compounds, including pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a 2,4-dichlorophenoxy moiety with a 5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl moiety. The exact synthetic route would depend on the specific reactivity and compatibility of these moieties .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dichlorophenoxy and oxadiazol groups would likely contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the dichlorophenoxy group might undergo reactions typical of aromatic halides, while the oxadiazol group might participate in reactions characteristic of heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For instance, the presence of dichlorophenoxy and oxadiazol groups might affect its hydrophobicity and reactivity .Wissenschaftliche Forschungsanwendungen
Herbicide Adsorption
Background: The compound’s structure suggests potential herbicidal activity due to its phenoxy and oxadiazole moieties.
Application: Researchers have explored using this compound for the adsorption of herbicides. Specifically, it has been studied for its ability to remove 2-(2,4-dichlorophenoxy)propanoic acid (2,4-DP) from aqueous solutions. Aluminum hydroxides synthesized via anodic dissolution of sacrificial aluminum anodes were found to be effective adsorbents . The optimization of parameters such as current density, pH, temperature, and inter-electrode distance significantly influenced the removal efficiency. The Langmuir adsorption isotherm described the adsorption behavior, and the second-order kinetic model best represented the adsorption process. Thermodynamic analysis indicated that the adsorption was feasible, spontaneous, and endothermic.
Transporter Function
Background: The compound’s phenoxymethyl group may interact with cellular transporters.
Application: Studies have investigated the utilization of this compound by transporters. For instance, the expression of the tfdK gene and proper function of the transporter were assessed. Uncouplers like carbonylcyanide m-chlorophenylhydrazone (CCCP) affected the influx of 2,4-D, indicating its interaction with transporters .
Chemical Structure
Background: Understanding the compound’s structure is crucial for predicting its behavior.
Application: The chemical structure of (2,4-Dichlorophenoxy)acetamide is represented as follows:
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4/c18-11-6-7-14(13(19)8-11)25-9-15(23)20-17-22-21-16(26-17)10-24-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOFDKFQXYPUCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

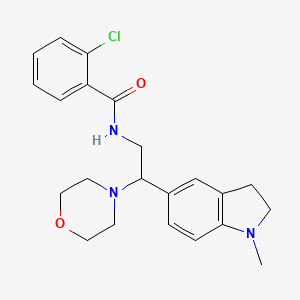
![3-benzyl-6-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2395797.png)
![3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2395798.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2395799.png)
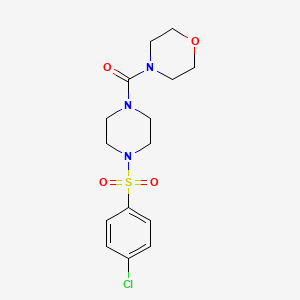
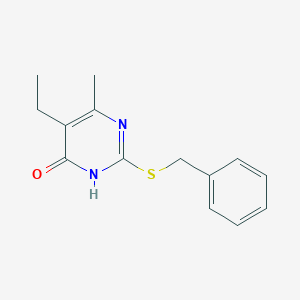
![N-(2,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395807.png)
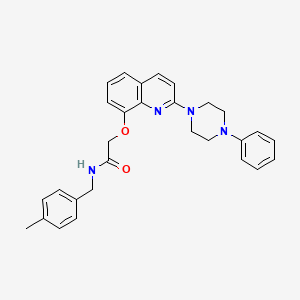
![5-(4-chlorophenyl)-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2395809.png)
![1-[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2395810.png)
